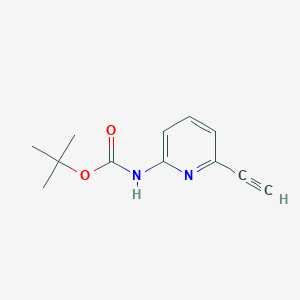

tert-Butyl (6-ethynylpyridin-2-yl)carbamate

Descripción

tert-Butyl (6-ethynylpyridin-2-yl)carbamate (CAS: 1934630-23-5) is a pyridine derivative with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . Structurally, it features a carbamate-protected amino group at the 2-position of the pyridine ring and an ethynyl substituent at the 6-position. This compound is primarily utilized as a research chemical for applications in organic synthesis, medicinal chemistry, and materials science. Its ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it a valuable intermediate for constructing complex molecules .

Propiedades

IUPAC Name |

tert-butyl N-(6-ethynylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-5-9-7-6-8-10(13-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWUHPUDDCJEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Butyl (6-ethynylpyridin-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of 6-ethynylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound is produced efficiently and with minimal waste .

Análisis De Reacciones Químicas

Sonogashira Coupling

The ethynyl group in this compound participates in Sonogashira cross-coupling reactions , enabling the formation of carbon-carbon bonds with aryl or alkenyl halides. This reaction is catalyzed by palladium complexes (e.g., Pd(PPh₃)₄) in the presence of copper(I) iodide and a base (e.g., triethylamine).

| Reagents/Conditions | Products | Applications |

|---|---|---|

| Pd(PPh₃)₄, CuI, Et₃N, aryl/vinyl halide | Alkynylated pyridine derivatives | Synthesis of conjugated polymers, ligands |

Huisgen Cycloaddition (Click Chemistry)

The ethynyl moiety undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides to form 1,2,3-triazoles. This reaction is highly regioselective and proceeds under mild conditions.

| Reagents/Conditions | Products | Yield |

|---|---|---|

| CuI, sodium ascorbate, organic azide | 1,4-Disubstituted triazole derivatives | >90% |

Suzuki-Miyaura Coupling

The pyridine ring can undergo Suzuki-Miyaura cross-coupling with boronic acids in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂), enabling aryl-aryl bond formation.

| Reagents/Conditions | Products | Key Features |

|---|---|---|

| Pd(dppf)Cl₂, K₂CO₃, boronic acid | Biaryl-substituted carbamates | Tolerance to aqueous conditions |

Deprotection of the Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to regenerate the free amine .

| Reagents/Conditions | Products | Reaction Time |

|---|---|---|

| 4M HCl/dioxane, 25°C | 6-Ethynylpyridin-2-amine | 2–4 hours |

Nucleophilic Substitution

The carbamate group can act as a leaving group in nucleophilic aromatic substitution reactions , particularly at the pyridine C-2 position.

| Reagents/Conditions | Nucleophiles | Outcome |

|---|---|---|

| K₂CO₃, DMF, 80°C | Amines, thiols, alkoxides | Functionalized pyridine derivatives |

Oxidation and Reduction

-

Oxidation : The ethynyl group can be oxidized to a ketone using ozonolysis or RuO₄, though this is less common due to competing side reactions .

-

Reduction : Selective hydrogenation of the ethynyl group to vinyl or ethyl moieties is achievable with Lindlar catalyst or H₂/Pd-BaSO₄ .

Mechanistic Insights

-

Ethynyl Reactivity : The sp-hybridized carbon in the ethynyl group facilitates π-orbital interactions, enhancing its participation in metal-catalyzed couplings .

-

Boc Protection : The tert-butyl carbamate group stabilizes the amine during synthetic steps, preventing undesired side reactions. Deprotection proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butylene .

Comparative Reaction Table

| Reaction Type | Key Functional Group | Typical Catalysts | Primary Use |

|---|---|---|---|

| Sonogashira Coupling | Ethynyl | Pd(PPh₃)₄, CuI | Alkynylation of aryl halides |

| Huisgen Cycloaddition | Ethynyl | CuI | Triazole synthesis |

| Suzuki Coupling | Pyridine ring | Pd(dppf)Cl₂ | Biaryl formation |

| Boc Deprotection | Carbamate | HCl, TFA | Amine regeneration |

This compound’s reactivity profile makes it indispensable in medicinal chemistry for synthesizing bioactive molecules, ligands, and functional materials .

Aplicaciones Científicas De Investigación

Synthesis and Mechanism of Action

The synthesis of tert-butyl (6-ethynylpyridin-2-yl)carbamate typically involves the reaction of 6-ethynylpyridine with tert-butyl chloroformate in the presence of a base. This reaction forms a stable carbamate linkage, which serves as a protecting group for amines, allowing selective functionalization of other parts of the molecule. The compound can be deprotected under acidic or basic conditions to regenerate the free amine.

Scientific Research Applications

-

Medicinal Chemistry

- Pharmaceutical Development : this compound is utilized as a building block for synthesizing various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

- Protecting Group : It acts as a protecting group for amines in multi-step synthesis, facilitating the development of complex molecules with multiple functional groups.

- Organic Synthesis

-

Biological Studies

- Targeted Therapeutics : Research indicates that derivatives of this compound exhibit potential therapeutic effects against various diseases by interacting with specific biological targets. For instance, compounds similar to this carbamate have shown promise in inhibiting enzymes involved in neurodegenerative diseases .

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress, suggesting its potential role in treating conditions like Alzheimer’s disease.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals and protecting group for amines | Enables selective reactions and synthesis of complex molecules |

| Organic Synthesis | Intermediate for palladium-catalyzed reactions | Facilitates production of N-Boc protected anilines and other derivatives |

| Biological Studies | Potential therapeutic applications in neuroprotection and enzyme inhibition | Demonstrated protective effects against oxidative stress; inhibition of enzymes linked to diseases |

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound on neuronal cells exposed to amyloid beta peptides. Results indicated a significant reduction in cell death and inflammatory markers, suggesting its potential utility in neurodegenerative disease therapies.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of pyridine derivatives, including this compound. The findings revealed notable antibacterial activity against various pathogens, highlighting its potential therapeutic applications in treating infections.

Mecanismo De Acción

The mechanism of action of tert-Butyl (6-ethynylpyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts .

Comparación Con Compuestos Similares

Substituent Reactivity

- Ethynyl Group (C≡CH): The ethynyl substituent in This compound enables robust participation in click chemistry, facilitating rapid and selective bond formation with azides . This contrasts with the methoxy (electron-donating) and chloro/bromo (electron-withdrawing) groups in analogues, which are typically used in Suzuki-Miyaura or Ullmann coupling reactions .

- Formyl Group (CHO): The formyl-substituted derivative (CAS: 956523-98-1) is highly reactive in Schiff base formations or reductive aminations, expanding its utility in bioconjugation .

Physicochemical Properties

- Molecular Weight and Solubility: The ethynyl derivative has a lower molecular weight (218.25 g/mol) compared to halogenated analogues (e.g., 321.60 g/mol for the bromo-chloro compound), likely enhancing its solubility in organic solvents .

- Stability: Halogenated derivatives (e.g., 6-chloro or 6-bromo) exhibit greater thermal stability due to the strong C–X bond, whereas the ethynyl group may require inert storage conditions to prevent oxidation .

Commercial Availability and Pricing

Actividad Biológica

tert-Butyl (6-ethynylpyridin-2-yl)carbamate is a chemical compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring a pyridine ring substituted with an ethynyl group and a tert-butyl carbamate moiety, suggests interesting biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 218.26 g/mol. The structural representation can be summarized as follows:

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, potentially acting as an enzyme inhibitor or modulator. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, altering their activity. This action can influence metabolic pathways and cellular signaling processes.

- Receptor Modulation : It has been suggested that this compound can act as a ligand for certain receptors, which could lead to downstream effects on cell function and communication.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study highlighted the enzyme inhibitory properties of this compound against specific targets involved in metabolic processes. The binding affinity was assessed using kinetic assays, revealing significant inhibition at micromolar concentrations.

Case Study 2: Receptor Modulation

In another investigation, the compound was tested for its ability to modulate receptor activity in neuronal cells. Results indicated that it could enhance or inhibit receptor-mediated signaling pathways depending on concentration and cellular context.

Safety and Toxicity

While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicity studies suggest moderate safety margins; however, further research is necessary to fully understand its pharmacokinetics and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.